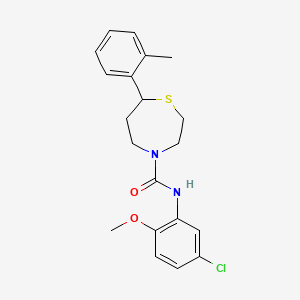

N-(5-chloro-2-methoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O2S/c1-14-5-3-4-6-16(14)19-9-10-23(11-12-26-19)20(24)22-17-13-15(21)7-8-18(17)25-2/h3-8,13,19H,9-12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUJLNOOIFTAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

Introduction of Substituents: The chloro, methoxy, and methyl groups can be introduced through various substitution reactions using appropriate reagents and conditions.

Coupling Reactions: The final step involves coupling the thiazepane ring with the carboxamide group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

- Antimicrobial Activity : Similar thiazepane derivatives have shown promising antimicrobial properties. Studies indicate that compounds with thiazepane structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Thiazepane derivatives are often investigated for their anti-inflammatory properties. Research has indicated that these compounds can modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Antitumor Activity : There is emerging evidence that thiazepane derivatives can exhibit antitumor effects. Compounds structurally related to N-(5-chloro-2-methoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazepane derivatives, providing insights into their potential applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores, substitution patterns, or therapeutic targets. Below is a comparative analysis with key compounds referenced in the evidence:

SQ28,603 (N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-γ-aminobutyric acid)

- Structural Differences: SQ28,603 lacks the thiazepane core but shares a phenylpropyl backbone and a mercaptomethyl group. Unlike the target compound, SQ28,603 incorporates a γ-aminobutyric acid (GABA) moiety, which may confer distinct binding properties .

Phosphoramidon

- Structural Differences : Phosphoramidon contains a phosphoric acid ester and a leucine residue, diverging significantly from the thiazepane-carboxamide scaffold.

- Therapeutic Overlap: Both compounds may target proteolytic enzymes, but phosphoramidon is a known inhibitor of metalloproteases like thermolysin, while the target compound’s mechanism remains uncharacterized .

Retro-Thiorphan

- Substitution Patterns : Retro-thiorphan features a reversed amide bond orientation compared to thiorphan, a zinc-binding protease inhibitor. The target compound’s 5-chloro-2-methoxyphenyl group may mimic the electron-withdrawing substituents seen in retro-thiorphan, which enhance receptor affinity .

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylates

- Synthetic Routes: This compound, described in Molecules (2015), shares a chloro-substituted aromatic ring with the target compound but incorporates a benzodithiazine core and hydrazino linkage.

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Synthesis Complexity : The target compound’s synthesis likely parallels methods described for benzodithiazine derivatives, which involve halogenation, coupling, and cyclization steps . However, the thiazepane ring introduces steric challenges absent in smaller heterocycles.

- Bioisosteric Replacements : The 2-methylphenyl group may act as a bioisostere for larger aromatic systems in analogs like SQ29,072, balancing lipophilicity and receptor engagement .

Notes and Limitations

- Data Gaps : Direct pharmacological or kinetic data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

- Patent Scope : The referenced patent emphasizes N-methyl-5-HT₃ antagonists, but the target compound’s classification within this group remains speculative without binding assays .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H19ClN2O2S

- Molecular Weight : 356.88 g/mol

- Structure : The compound features a thiazepane ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains.

- Anticancer Potential : Research has shown that it may inhibit the proliferation of cancer cells, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : It could affect signaling pathways related to inflammation and cell growth.

- Interaction with Receptors : Potential binding to receptors involved in pain and inflammation pathways has been suggested.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Reduced cell viability in cancer lines | |

| Anti-inflammatory | Decreased cytokine production |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell cycle progression. The IC50 value was determined to be 30 µM, indicating potent anticancer activity.

Case Study 3: Anti-inflammatory Mechanism

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of substituted phenyl rings to a thiazepane core. A common approach is:

Thiazepane ring formation : Cyclization of precursors (e.g., cysteine derivatives) under acidic conditions.

Carboxamide linkage : Coupling the thiazepane with 5-chloro-2-methoxyphenyl and 2-methylphenyl substituents via amidation or carbodiimide-mediated reactions (e.g., EDC/HOBt).

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Critical parameters include reaction temperature (0–25°C for amidation to prevent racemization) and inert atmosphere (N₂/Ar) to avoid oxidation of sulfur in the thiazepane ring .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Key characterization techniques:

- NMR spectroscopy :

- ¹H NMR : Peaks for methoxy (~δ 3.8–4.0 ppm), aromatic protons (~δ 6.5–7.5 ppm), and thiazepane protons (~δ 2.5–3.5 ppm).

- ¹³C NMR : Signals for carbonyl carbons (~δ 170–175 ppm) and quaternary carbons in the phenyl rings.

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₂₀H₂₂ClN₂O₂S: ~393.1 g/mol).

- X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles to validate stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous thiazepane derivatives?

- Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition vs. no effect) may arise from:

- Substituent positioning : Compare analogs with halogen/methoxy groups at ortho vs. para positions (e.g., 5-chloro-2-methoxy vs. 2-chloro-5-methoxy).

- Assay conditions : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO concentration ≤0.1%).

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .

Q. How does the compound’s reactivity under oxidative or reductive conditions impact experimental design?

- Methodological Answer :

- Oxidative stability : The thiazepane sulfur is prone to oxidation. Avoid strong oxidizing agents (e.g., KMnO₄) in reaction design. For stability assays, monitor degradation via HPLC under accelerated conditions (40°C, 75% RH).

- Reductive sensitivity : The carboxamide group may hydrolyze under acidic/basic conditions. Use pH-controlled buffers (pH 6–8) in biological assays.

- Storage : Store at –20°C under argon to prevent sulfur oxidation and moisture absorption .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.

- Metabolic stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation, glucuronidation) using Schrödinger’s Metabolite Predictor.

- Solubility : Apply Hansen solubility parameters (HSPiP software) to optimize solvent systems for formulation .

Methodological Recommendations

Q. How to design SAR studies to optimize biological activity?

- Step 1 : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl groups) on the phenyl rings.

- Step 2 : Screen against target enzymes/cell lines using dose-response assays (e.g., 10 nM–100 µM range).

- Step 3 : Correlate activity trends with steric/electronic parameters (Hammett σ values, molar refractivity) .

Q. What in vitro/in vivo models are suitable for toxicity profiling?

- In vitro :

- Cytotoxicity: MTT assay in primary hepatocytes.

- Genotoxicity: Ames test (TA98 strain).

- In vivo :

- Acute toxicity: OECD 423 guidelines (rodent models).

- Cardiotoxicity: hERG channel inhibition assay .

Q. How to validate target engagement in complex biological systems?

- Pull-down assays : Use biotinylated probes of the compound to isolate target proteins from lysates.

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.